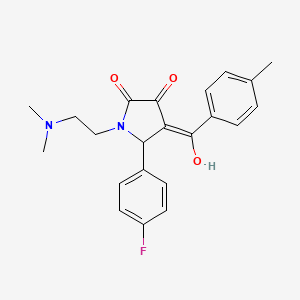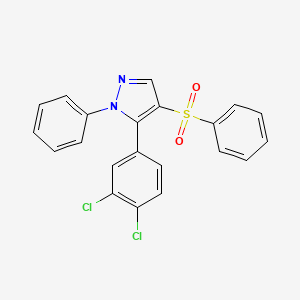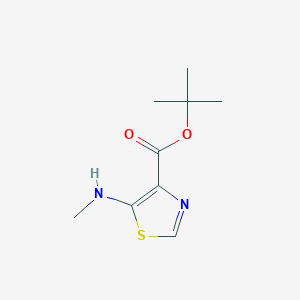![molecular formula C20H16ClF6N5O3S B2431996 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 2059277-40-4](/img/structure/B2431996.png)
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C20H16ClF6N5O3S and its molecular weight is 555.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Applications
- This compound has been studied in the context of antimalarial activity. Research by Barlin and Jiravinyu (1990) investigated derivatives of this compound for their potential against Plasmodium falciparum, a parasite causing malaria. They synthesized various Mannich bases with structural similarities to the compound , assessing their effectiveness as antimalarials (Barlin & Jiravinyu, 1990).
Synthesis and Chemical Properties
- Research on the synthesis and chemical properties of related compounds has been conducted. For instance, Gómez-García et al. (2016) explored the synthesis of related pyridine and dihydrooxazole compounds, focusing on lactonization processes and the influence of different substituents (Gómez-García et al., 2016).
Anticancer and Antibacterial Applications
- The compound's structural analogs have been evaluated for their potential in anticancer and antibacterial applications. Bondock and Gieman (2015) synthesized various quinoline derivatives, including those structurally related to this compound, to assess their effectiveness against bacterial strains and tumor cell lines (Bondock & Gieman, 2015).
Insecticidal Activity
- Cong, Jiang, and Cheng (2021) synthesized a compound structurally related to the one , examining its insecticidal activity against Plutella xylostella, a significant pest in agriculture. Their research highlights the potential of such compounds in pest control applications (Cong, Jiang, & Cheng, 2021).
Electroluminescence and Photoluminescence
- The compound's related structures have been explored in the field of electroluminescence and photoluminescence. Research by Su and Zheng (2018) investigated iridium(III) complexes with ligands structurally similar to this compound for their emission properties, with potential applications in organic light-emitting diodes (OLEDs) (Su & Zheng, 2018).
properties
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-6-[4-(trifluoromethylsulfonyl)piperazin-1-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF6N5O3S/c21-15-7-12(19(22,23)24)9-28-17(15)10-31-11-29-16-2-1-13(8-14(16)18(31)33)30-3-5-32(6-4-30)36(34,35)20(25,26)27/h1-2,7-9,11H,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNGBHJHARPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC3=C(C=C2)N=CN(C3=O)CC4=C(C=C(C=N4)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF6N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2431915.png)
![N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2431916.png)
![3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2431917.png)
![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine](/img/structure/B2431919.png)
![ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2431924.png)




![4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2431932.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2431933.png)
![4-(4-Pyridyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2431936.png)